![molecular formula C18H26ClNO5 B5185079 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate, also known as JNJ-7925476, is a novel and selective antagonist for the kappa opioid receptor (KOR). It was first synthesized by Janssen Research & Development, LLC.
Wirkmechanismus
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate acts as a selective antagonist for the KOR, which is a member of the opioid receptor family. The KOR is primarily located in the brain and spinal cord and is involved in the regulation of pain perception, stress, and addiction. By blocking the KOR, 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate can modulate the activity of the endogenous opioid system, which may have therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and anxiety-like behaviors in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has also been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the development of anti-addiction medications.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has a number of advantages and limitations for lab experiments. One of the main advantages is its selectivity for the KOR, which makes it a useful tool for studying the role of the KOR in pain, stress, and addiction. However, one of the limitations of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate. One potential area of research is the development of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate as a novel anti-addiction medication. Another potential area of research is the investigation of the role of the KOR in pain and stress-related disorders. Finally, the development of more selective and potent KOR antagonists may lead to the identification of new therapeutic targets for the treatment of a variety of disorders.
Synthesemethoden
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate involves the condensation of 4-chloro-2-methylphenol with 1,4-dibromobutane in the presence of a base to form 4-(4-chloro-2-methylphenoxy)butyl bromide. The bromide is then reacted with piperidine in the presence of a base to form 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine. The final step involves the reaction of the piperidine with oxalic acid to form the oxalate salt of 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been extensively studied for its potential therapeutic applications. The KOR is a G protein-coupled receptor that is involved in pain perception, stress, and addiction. 1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate has been shown to block the KOR, which may have therapeutic effects in the treatment of pain, anxiety, and depression. It has also been studied for its potential as an anti-addiction medication for drugs such as cocaine and heroin.
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-13-15(17)7-8-16(14)19-12-6-5-11-18-9-3-2-4-10-18;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXLJRREIGVUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2-methylphenoxy)butyl]piperidine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
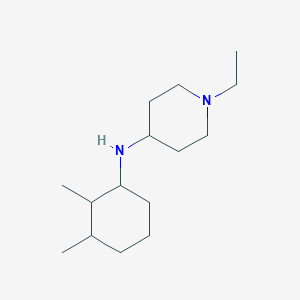
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
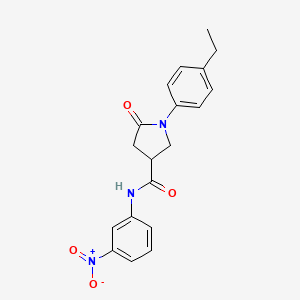
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
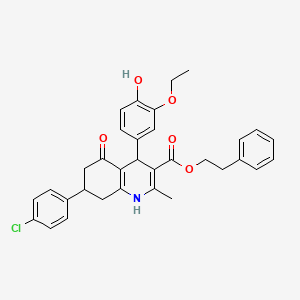

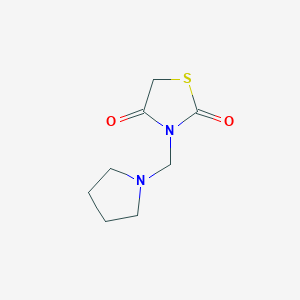
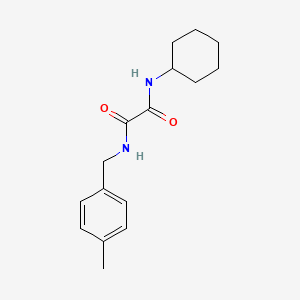
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
